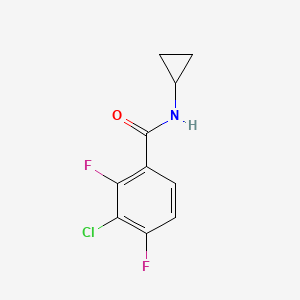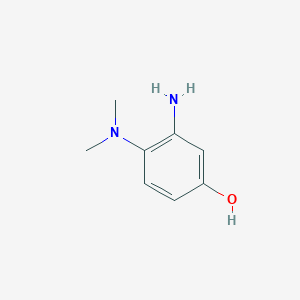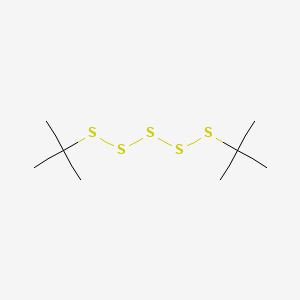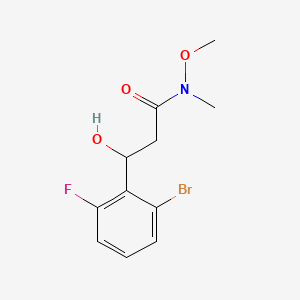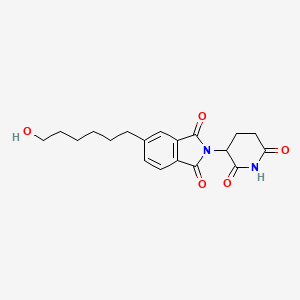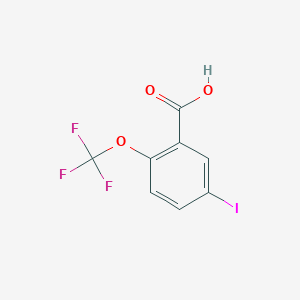
N-(3-Amino-4-bromophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Amino-4-bromo-phenyl)prop-2-enamide is an organic compound that features a bromine atom and an amino group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-bromo-phenyl)prop-2-enamide typically involves the following steps:
Bromination: The starting material, 3-nitroaniline, undergoes bromination using bromine or a bromine source in the presence of a catalyst to yield 3-amino-4-bromoaniline.
Amidation: The 3-amino-4-bromoaniline is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form N-(3-Amino-4-bromo-phenyl)prop-2-enamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-bromo-phenyl)prop-2-enamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in a polar solvent.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts with boronic acids or esters.
Major Products
Substitution: Derivatives with different substituents replacing the bromine atom.
Oxidation: N-(3-Nitro-4-bromo-phenyl)prop-2-enamide.
Reduction: N-(3-Amino-4-alkylamino-phenyl)prop-2-enamide.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
N-(3-Amino-4-bromo-phenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceutical compounds with potential anticancer, antimicrobial, or anti-inflammatory properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-bromo-phenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-chloro-phenyl)prop-2-enamide: Similar structure but with a chlorine atom instead of bromine.
N-(3-Amino-4-fluoro-phenyl)prop-2-enamide: Similar structure but with a fluorine atom instead of bromine.
N-(3-Amino-4-iodo-phenyl)prop-2-enamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
N-(3-Amino-4-bromo-phenyl)prop-2-enamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are different from those of its chloro, fluoro, and iodo analogs. The bromine atom’s size and reactivity can influence the compound’s chemical behavior and biological activity.
Properties
Molecular Formula |
C9H9BrN2O |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
N-(3-amino-4-bromophenyl)prop-2-enamide |
InChI |
InChI=1S/C9H9BrN2O/c1-2-9(13)12-6-3-4-7(10)8(11)5-6/h2-5H,1,11H2,(H,12,13) |
InChI Key |
YZVFUXGOLJXJQR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC(=C(C=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,9R,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadeca-4,6-diene-3,8,14-trione](/img/structure/B14767601.png)

![N-[1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-methyl-6-oxo-2-oxa-5-azabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14767615.png)
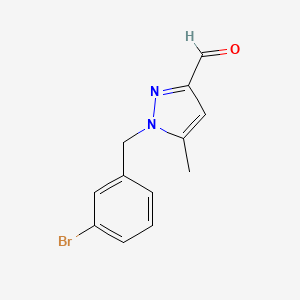
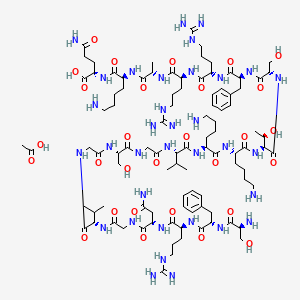

![Ethyl 2-[4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexyl]acetate](/img/structure/B14767624.png)
